molecular formula C17H20ClNO2 B13459352 4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol CAS No. 3534-81-4

4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol

Cat. No.: B13459352
CAS No.: 3534-81-4
M. Wt: 305.8 g/mol
InChI Key: SEQPALHQCJBUCE-UHFFFAOYSA-N
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Description

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol is an organic compound with a complex structure that includes a chloro-substituted phenol ring and an amino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methylbenzylamine with 4-chloro-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The amino-methyl group can also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the amino-methyl group.

    4-Chloro-2-methylphenol: Another related compound with a different substitution pattern on the phenol ring.

Uniqueness

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

3534-81-4

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-2-[[(2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol

InChI

InChI=1S/C17H20ClNO2/c1-11-5-4-6-13(16(11)20)9-19(3)10-14-8-15(18)7-12(2)17(14)21/h4-8,20-21H,9-10H2,1-3H3

InChI Key

SEQPALHQCJBUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)O

Origin of Product

United States

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